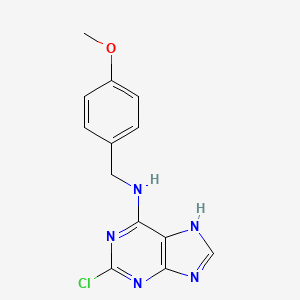

2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine

Übersicht

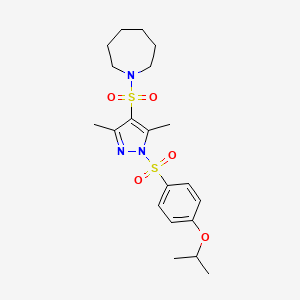

Beschreibung

The compound “2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Molecular Structure Analysis

The molecular structure of this compound would be based on the purine structure, with a chlorine atom substituted at the 2 position, an amine group at the 6 position, and a 4-methoxybenzyl group substituted at the nitrogen. The exact three-dimensional structure would depend on the specific spatial arrangement of these substituents .Chemical Reactions Analysis

The reactivity of this compound would be expected to be similar to that of other purines. The electron-rich aromatic ring system might undergo electrophilic aromatic substitution reactions, and the various substituents (chlorine, amine, and methoxybenzyl group) would also influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

Synthetic Studies and Tautomerism

- Studies have explored the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, which includes compounds similar to 2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine. These compounds exhibit varied amino/imino tautomer ratios, identified using NMR methods. They show different reactivity when treated with benzyl bromide, indicating diverse chemical behaviors (Roggen & Gundersen, 2008).

Biological Activity and Structure-Reactivity Relationship

- Synthesis of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, similar in structure to the compound , revealed a diversity in tautomeric ratios. These compounds demonstrated antimycobacterial and antiprotozoal activity, highlighting their potential in medical research. Computational chemistry was used to understand the influence of hydrogen bonding on tautomeric ratios, showing the compound’s relevance in both chemical and biological studies (Roggen et al., 2011).

Process Development for Pharmaceutical Manufacturing

- Research has been conducted on developing pharmaceutical manufacturing processes for compounds structurally related to this compound. This includes large-scale preparation methods, highlighting the compound's potential use in pharmaceutical contexts and its scalability (Shi et al., 2015).

Antimycobacterial Activity

- Certain purine derivatives, structurally similar to the compound , have been synthesized and tested for their antimycobacterial activity. These studies contribute to the understanding of the compound’s potential role in treating bacterial infections, particularly Mycobacterium tuberculosis (Braendvang & Gundersen, 2007).

Pharmacokinetics and Metabolite Identification

- A VEGFR-2 and Src dual inhibitor, structurally related to this compound, was studied for its pharmacokinetics and metabolism in the body. This research is crucial for understanding how similar compounds are processed in biological systems, potentially informing therapeutic applications (Jin et al., 2012).

Tubulin Polymerization Inhibition

- Compounds including N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines have been synthesized and evaluated for their antiproliferative activities, including tubulin polymerization inhibition. This research points to the potential use of similar compounds in cancer treatment, particularly in targeting cell division processes (Zhou et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5O/c1-20-9-4-2-8(3-5-9)6-15-11-10-12(17-7-16-10)19-13(14)18-11/h2-5,7H,6H2,1H3,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQWIUXGLBJTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)

![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)

![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)

![N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2667746.png)

![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)

![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)

![tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2667750.png)